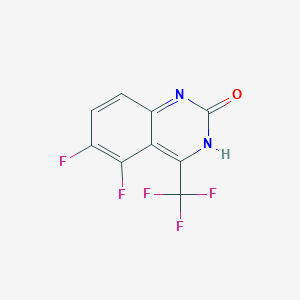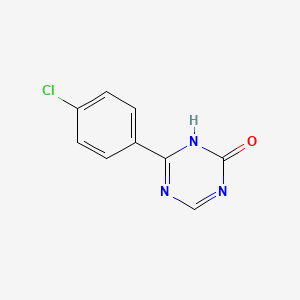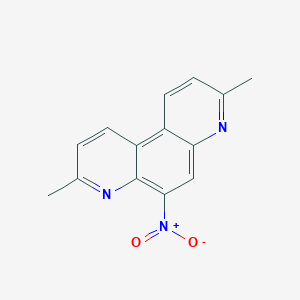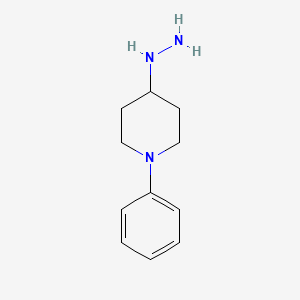
4,6-Diphenyl-1-(2-pyridyl)-2-pyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one is a heterocyclic compound that features a bipyridine core with phenyl groups attached at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which involves the reaction of 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts with aromatic diamines under reflux conditions in a mixture of ethanol and water . The reaction is usually carried out over several days to ensure complete conversion and high yield.
Industrial Production Methods
While specific industrial production methods for 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of bipyridine dicarboxylic acids.
Reduction: Formation of bipyridine derivatives with reduced functional groups.
Substitution: Formation of nitro or halogenated bipyridine derivatives.
Applications De Recherche Scientifique
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the phenyl groups at the 4 and 6 positions.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and as a precursor to redox-active compounds.
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-thione: A sulfur analog of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one with similar structural properties but different reactivity.
Uniqueness
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one is unique due to the presence of phenyl groups at the 4 and 6 positions, which enhance its electronic properties and make it a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals and its potential therapeutic applications further distinguish it from other bipyridine derivatives.
Propriétés
Numéro CAS |
62219-18-5 |
|---|---|
Formule moléculaire |
C22H16N2O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4,6-diphenyl-1-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C22H16N2O/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H |
Clé InChI |
GJCCSLWSOBMUTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


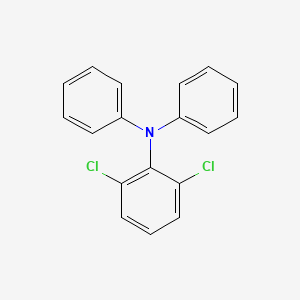
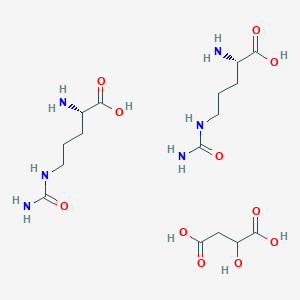
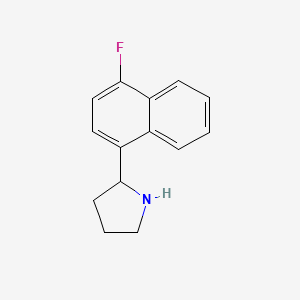
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)
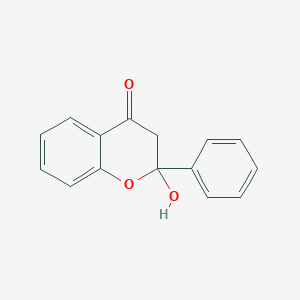
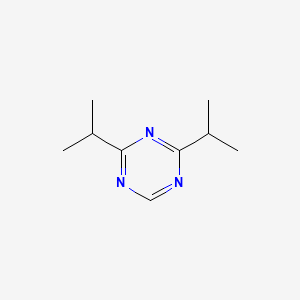
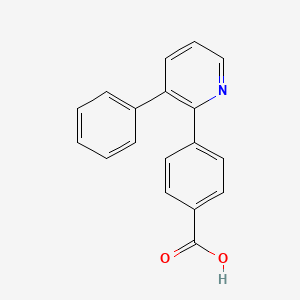
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
